molecular formula C16H16F3N5O2 B2859974 3-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide CAS No. 2034412-82-1

3-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

Cat. No. B2859974
CAS RN: 2034412-82-1
M. Wt: 367.332
InChI Key: GZDMPBDPEYTTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It also has a trifluoromethyl group attached to a pyrimidine ring, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of compounds structurally related to "3-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide" have been studied extensively. For instance, Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, highlighting the compound's metabolism and renal clearance mechanisms, including hydroxylation, amide hydrolysis, and glucuronidation processes (Sharma et al., 2012).

Vasodilatory Properties

Compounds with structural similarities have been investigated for their potential vasodilatory effects. McCall et al. (1983) explored pyrimidine and triazine 3-oxide sulfates, demonstrating their hypotensive actions through direct vasodilation, which could have implications for cardiovascular disease treatment (McCall et al., 1983).

Synthesis and Antiviral Activity

The synthesis of novel compounds and their biological evaluation has been a significant area of research. For example, El-Subbagh et al. (2000) synthesized a series of compounds for in vitro antiviral and antitumor screening, identifying several derivatives with activity against herpes simplex virus and human immunodeficiency virus (El-Subbagh et al., 2000).

Chemical Synthesis Techniques

Advancements in chemical synthesis methods have been documented, such as the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, contributing to the field of synthetic organic chemistry and facilitating the development of compounds with potential therapeutic uses (Peixoto et al., 2010).

Material Science Applications

Research has also extended into material science, where novel pyridine-containing aromatic diamine monomers have been synthesized for the development of polyimides with excellent thermal stability, optical transparency, and mechanical properties, suggesting applications in high-performance materials (Yan et al., 2011).

properties

IUPAC Name

1-oxido-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c17-16(18,19)13-8-14(21-10-20-13)23-6-3-12(4-7-23)22-15(25)11-2-1-5-24(26)9-11/h1-2,5,8-10,12H,3-4,6-7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMPBDPEYTTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C[N+](=CC=C2)[O-])C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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